molecular formula C10H10BrFO2 B15250728 Ethyl 4-bromo-2-fluoro-6-methylbenzoate

Ethyl 4-bromo-2-fluoro-6-methylbenzoate

Cat. No.: B15250728
M. Wt: 261.09 g/mol
InChI Key: SZPRAJHPKQGXDB-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-fluoro-6-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups, and the carboxylic acid group is esterified with an ethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-fluoro-6-methylbenzoate typically involves the esterification of 4-bromo-2-fluoro-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography can further improve the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-fluoro-6-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

Scientific Research Applications

Ethyl 4-bromo-2-fluoro-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-fluoro-6-methylbenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions by stabilizing the transition state through inductive effects .

Comparison with Similar Compounds

Ethyl 4-bromo-2-fluoro-6-methylbenzoate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituent pattern and the resulting chemical behavior.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 4-bromo-2-fluoro-6-methylbenzoate

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3H2,1-2H3

InChI Key

SZPRAJHPKQGXDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)Br)F

Origin of Product

United States

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